molecular formula C6H7LiS B12567527 lithium;3,4-dimethyl-2H-thiophen-2-ide CAS No. 583855-46-3

lithium;3,4-dimethyl-2H-thiophen-2-ide

Cat. No.: B12567527
CAS No.: 583855-46-3
M. Wt: 118.2 g/mol
InChI Key: GFAVIINVYRWBCR-UHFFFAOYSA-N
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Description

Lithium;3,4-dimethyl-2H-thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of lithium in this compound adds unique properties, making it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3,4-dimethyl-2H-thiophen-2-ide typically involves the reaction of 3,4-dimethyl-2H-thiophen-2-one with a lithium reagent. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or diethyl ether. The reaction conditions usually require low temperatures to ensure the stability of the lithium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the purity and yield of the compound. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium;3,4-dimethyl-2H-thiophen-2-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Lithium;3,4-dimethyl-2H-thiophen-2-ide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of lithium;3,4-dimethyl-2H-thiophen-2-ide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3,4-dimethoxybenzoate
  • Lithium;3-methyl-2H-thiophen-2-ide

Uniqueness

Lithium;3,4-dimethyl-2H-thiophen-2-ide is unique due to the presence of both lithium and the 3,4-dimethyl substitution on the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

583855-46-3

Molecular Formula

C6H7LiS

Molecular Weight

118.2 g/mol

IUPAC Name

lithium;3,4-dimethyl-2H-thiophen-2-ide

InChI

InChI=1S/C6H7S.Li/c1-5-3-7-4-6(5)2;/h3H,1-2H3;/q-1;+1

InChI Key

GFAVIINVYRWBCR-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CS[C-]=C1C

Origin of Product

United States

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